![molecular formula C16H16O2 B14011971 (2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate CAS No. 1998216-01-5](/img/structure/B14011971.png)
(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-3-methanol,2’-methyl-,3-acetate: is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-methanol,2’-methyl-,3-acetate typically involves several steps. One common method is the Friedel-Crafts acylation of biphenyl, followed by reduction and esterification reactions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reducing agents like lithium aluminum hydride (LiAlH4) for the reduction step. The final esterification can be achieved using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetate group, converting it into an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, derivatives of this compound can be used as probes or markers due to their fluorescent properties.
Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-3-methanol,2’-methyl-,3-acetate depends on its functional groups and the specific reactions it undergoes. The methanol and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The biphenyl core provides a rigid, planar structure that can interact with various molecular targets, potentially affecting biological pathways and processes.
Comparaison Avec Des Composés Similaires
Biphenyl: The parent compound with two benzene rings connected by a single bond.
[1,1’-Biphenyl]-4-methanol: A similar compound with a methanol group at a different position.
[1,1’-Biphenyl]-2-methyl: A compound with a methyl group at a different position.
Uniqueness: The presence of multiple functional groups in [1,1’-Biphenyl]-3-methanol,2’-methyl-,3-acetate makes it more versatile in terms of chemical reactivity and potential applications compared to simpler biphenyl derivatives. The combination of methanol, methyl, and acetate groups allows for a wider range of chemical modifications and interactions, enhancing its utility in various fields.
Propriétés
Numéro CAS |
1998216-01-5 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
[3-(2-methylphenyl)phenyl]methyl acetate |
InChI |
InChI=1S/C16H16O2/c1-12-6-3-4-9-16(12)15-8-5-7-14(10-15)11-18-13(2)17/h3-10H,11H2,1-2H3 |
Clé InChI |
VWKGSRZFXDRRKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=CC(=C2)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
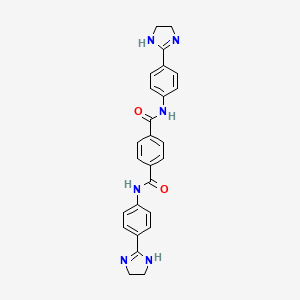
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
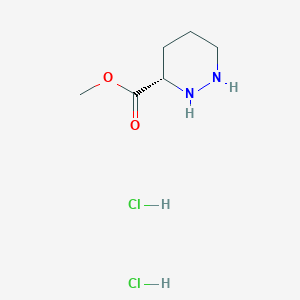
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
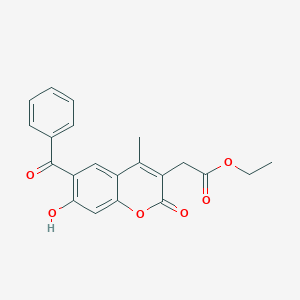

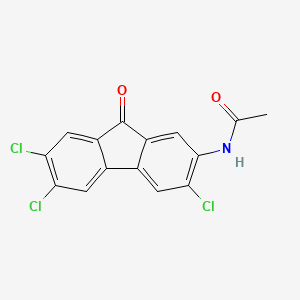

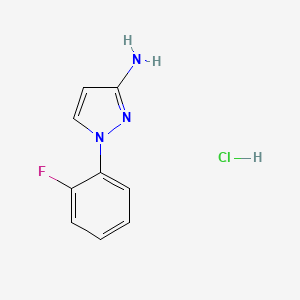

![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)
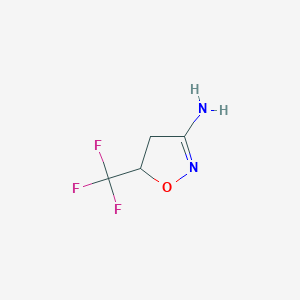
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
